molecular formula C15H11F B3368106 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene CAS No. 205108-04-9

1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene

Cat. No. B3368106
CAS RN: 205108-04-9
M. Wt: 210.25 g/mol
InChI Key: LLOHRTBWXVCTNS-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene, also known as 1-Fluoro-4-(2-phenyl-1-propenyl)benzene or FPB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it useful in a variety of research areas, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene involves the inhibition of certain enzymes in the body. Specifically, FPB has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds in the body. By inhibiting these enzymes, FPB may be able to enhance the activity of certain drugs or reduce their toxicity.
Biochemical and Physiological Effects:
This compound(1-phenyl-propa-1,2-dienyl)-benzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FPB can inhibit the activity of cytochrome P450 enzymes, as well as other enzymes involved in drug metabolism. In vivo studies have shown that FPB can enhance the activity of certain drugs, such as the anticancer drug paclitaxel, by inhibiting their metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and other compounds in the body. However, one limitation of using FPB is its potential toxicity. Studies have shown that high doses of FPB can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene. One area of research involves the development of new drugs that target specific enzymes in the body. FPB may be a useful tool in this area, as it can inhibit the activity of certain enzymes and enhance the activity of certain drugs. Another area of research involves the study of FPB's potential toxicity and its effects on cellular processes. Finally, FPB may be useful in the development of new diagnostic tools for certain diseases, such as cancer.

Scientific Research Applications

1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene has been studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and pharmacology. One area of research involves the development of new drugs that target specific proteins or enzymes in the body. FPB has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development.

properties

InChI

InChI=1S/C15H11F/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHRTBWXVCTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C(C1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474102
Record name 1-Fluoro-4-(1-phenylpropadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205108-04-9
Record name 1-Fluoro-4-(1-phenylpropadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 2
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 3
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 4
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 5
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 6
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene

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